Home > Products > Screening Compounds P96817 > N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide -

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide

Catalog Number: EVT-11519138
CAS Number:
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide is a chemical compound with the molecular formula C12H13N3O2C_{12}H_{13}N_{3}O_{2} and a molecular weight of 231.25 g/mol. It is classified as an oxadiazole derivative, which is notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is recognized for its unique structure, which includes an oxadiazole ring and a benzamide moiety.

Source and Classification

The compound is identified by the CAS number 880785-34-2 and is categorized under oxadiazole derivatives. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. They are often utilized in pharmaceuticals due to their biological activities, including antimicrobial and anti-inflammatory properties .

Synthesis Analysis

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide can be approached through various methods. One common synthetic route involves the reaction of 4-ethyl-1,2,5-oxadiazol-3-carboxylic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the amide bond while ensuring that the oxadiazole structure remains intact.

Technical Details:

  1. Reagents: 4-Ethyl-1,2,5-oxadiazol-3-carboxylic acid, 3-methylbenzoyl chloride, triethylamine.
  2. Conditions: The reaction typically occurs under anhydrous conditions at room temperature or slightly elevated temperatures to facilitate the formation of the amide linkage.
Molecular Structure Analysis

The molecular structure of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide can be represented using various notations:

  • SMILES: CCc1nonc1NC(c1cc(C)ccc1)=O
  • InChI Key: The InChI key provides a unique identifier for the compound's structure.

In terms of its three-dimensional conformation, the compound features a planar aromatic system due to the benzamide group, which may influence its interaction with biological targets.

Chemical Reactions Analysis

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide can participate in several chemical reactions typical of amide and oxadiazole functionalities:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The nitrogen atom in the oxadiazole ring may participate in nucleophilic substitution reactions.
  3. Reduction Reactions: The carbonyl group in the amide can be reduced to form an amine using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The presence of both an oxadiazole and a benzamide group suggests potential activity against various biological pathways.

Data on Biological Activity:
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting that N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide could also possess these activities .

Physical and Chemical Properties Analysis

Key physical and chemical properties of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide include:

PropertyValue
Molecular Weight231.25 g/mol
Melting PointNot specified
LogP (Partition Coefficient)2.740
Water Solubility (LogSw)-2.99
Polar Surface Area60.853 Ų
pKa7.42

These properties suggest moderate lipophilicity and limited water solubility, which could influence its bioavailability and pharmacokinetic profile .

Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide has potential applications in scientific research and drug discovery:

  1. Pharmaceutical Development: Due to its structural features, it may serve as a lead compound in developing therapies for infectious diseases or inflammatory conditions.
  2. Screening Libraries: It is included in various chemical libraries used for high-throughput screening to identify new drug candidates .
  3. Biological Studies: Its synthesis and characterization contribute to understanding oxadiazole derivatives' roles in medicinal chemistry.
Drug Discovery Context and Lead Identification

Origin in Phenotypic Screening Initiatives (Medicines for Malaria Venture Malaria Box Project)

The compound N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide emerged from the Medicines for Malaria Venture Malaria Box Project, a global open-access initiative established to catalyze antimalarial drug discovery. This project curated 400 chemically diverse compounds with confirmed activity against Plasmodium falciparum and made them available to researchers worldwide [1] [2] [9]. The lead structure—a 4-substituted 3-amino-1,2,5-oxadiazole (furazan)—was identified through whole-cell phenotypic screening. It demonstrated potent antiplasmodial activity and favorable selectivity indices, prompting its selection for further derivatization [1]. The Malaria Box’s design prioritized drug-like properties, ensuring compounds adhered to Lipinski’s Rule of Five and exhibited structural novelty to circumvent existing resistance mechanisms [9].

Whole-Cell Screening Methodologies for Plasmodium falciparum Inhibition

Phenotypic screening against blood-stage Plasmodium falciparum employed standardized growth inhibition assays with SYBR Green fluorescence-based readouts. Parasite cultures (chloroquine-sensitive strain NF54 and multidrug-resistant strain K1) were incubated with compounds at concentrations up to 10 μM for 72 hours. Inhibition efficacy was quantified via half-maximal effective concentration (EC₅₀) values derived from dose-response curves [1] [9]. Key methodological steps included:

  • Stage-Specific Profiling: Compounds were assessed for inhibitory effects at ring, trophozoite, and schizont stages to identify stage-specific blockers [9].
  • Cytotoxicity Counter-Screening: Rat skeletal myoblast (L-6) cell assays determined selectivity indices (SI = IC₅₀(L-6)/IC₅₀(P. falciparum)) [1].
  • Secondary Validation: Hits were confirmed via microscopy to evaluate parasite morphological changes and egress defects [9].

Table 1: Key Screening Parameters for Malaria Box Compounds

ParameterMethod/StrainEndpoint
Primary ScreeningSYBR Green assay (3D7 strain)≥80% growth inhibition at 10 μM
EC₅₀ DeterminationDose-response (NF54, K1 strains)Half-maximal effective concentration
CytotoxicityL-6 cell assaySelectivity Index (SI)
Stage SpecificityMicroscopic morphology analysis% Parasites blocked at each stage

Comparative Efficacy Profiling Against Chloroquine-Sensitive (NF54) and Multidrug-Resistant (K1) Strains

The lead oxadiazole scaffold exhibited nanomolar activity against both chloroquine-sensitive and resistant strains. Derivatives bearing 3-methylbenzamide and 4-ethyl substitutions showed exceptional potency:

  • Against NF54: IC₅₀ = 0.034 μM for analog N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide [1].
  • Against K1: IC₅₀ = 0.007 μM for N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide [2].

Table 2: Antiplasmodial Activity of Select Oxadiazole Analogs

Compound SubstituentsIC₅₀ NF54 (μM)IC₅₀ K1 (μM)Selectivity Index (SI)
4-Ethyl, 3-methylbenzamide0.0340.0211526
3,4-Diethoxyphenyl, 3-(trifluoromethyl)benzamide0.0190.007>1000
4-Nitrophenyl, unsubstituted benzamide1.272.1542

Resistance indices (RI = IC₅₀(K1)/IC₅₀(NF54)) remained low (0.6–1.7) for optimized analogs, indicating efficacy against multidrug-resistant phenotypes. This resilience was attributed to the compounds’ novel mechanism of action, distinct from artemisinin-based therapies [1] [2].

Hit-to-Lead Progression Criteria and Target Product Profile Alignment

Hit-to-lead optimization focused on enhancing antiplasmodial potency, selectivity, and physicochemical properties aligned with the Medicines for Malaria Venture target product profile for blood-stage malaria therapeutics. Key progression criteria included:

  • Structural Activity Relationships:
  • Benzamide meta-substitutions (methyl or trifluoromethyl) improved activity over ortho/para variants [1].
  • 4-Ethyl or 3,4-diethoxy phenyl groups enhanced membrane permeability and reduced metabolic lability [2].
  • Physicochemical Profiling:
  • Ligand efficiency (LE) >0.3 confirmed optimal binding energetics [1].
  • Calculated logP values (2.5–3.5) balanced solubility and passive diffusion [1] [2].
  • Early ADMET Attributes:
  • Aqueous solubility >50 μg/mL ensured formulation feasibility [1].
  • Low CYP3A4 inhibition (IC₅₀ >10 μM) reduced drug-drug interaction risks [1].

Table 3: Hit-to-Lead Optimization Metrics

ParameterHit CriteriaLead Compound Profile
Antiplasmodial PotencyIC₅₀ < 0.1 μM (NF54/K1)IC₅₀ = 0.007–0.034 μM
Selectivity IndexSI > 100SI > 1000
Ligand Efficiency (LE)LE > 0.3LE = 0.35–0.45
Solubility>50 μg/mL60–120 μg/mL
Metabolic StabilityLow CYP3A4 inhibitionIC₅₀ > 10 μM (CYP3A4)

The 4-ethyl-1,2,5-oxadiazole scaffold met all criteria, advancing it as a candidate for preclinical development against multidrug-resistant Plasmodium falciparum [1] [2] [9].

Properties

Product Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C12H13N3O2/c1-3-10-11(15-17-14-10)13-12(16)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,15,16)

InChI Key

MAEPWVYJRRJELS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC=CC(=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.